Ethyl 2-amino-5-bromo-3-chlorobenzoate
CAS No.: 1032668-64-6
Cat. No.: VC3390077
Molecular Formula: C9H9BrClNO2
Molecular Weight: 278.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032668-64-6 |
|---|---|
| Molecular Formula | C9H9BrClNO2 |
| Molecular Weight | 278.53 g/mol |
| IUPAC Name | ethyl 2-amino-5-bromo-3-chlorobenzoate |
| Standard InChI | InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |
| Standard InChI Key | SYDQBEZVAQLCSQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)N |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)N |
Introduction
Synthesis and Preparation
The synthesis of Ethyl 2-amino-5-bromo-3-chlorobenzoate could involve a multi-step process starting from a benzoic acid derivative. A possible route might include:
-
Starting Material: Begin with a compound like 2-amino-3-chlorobenzoic acid.
-
Bromination: Introduce a bromine atom at the 5-position using a bromination reagent.
-
Esterification: Convert the carboxylic acid group to an ethyl ester using ethanol and a catalyst.
This process would require careful control of conditions to achieve the desired substitution pattern.
Potential Applications
Ethyl 2-amino-5-bromo-3-chlorobenzoate could have applications in various fields due to its complex structure:
-
Pharmaceuticals: The presence of halogens and an amino group might confer biological activity, making it a candidate for drug development.
-
Materials Science: Its structure could be useful in the synthesis of polymers or other materials with specific properties.
Research Findings and Challenges
Currently, there are no detailed research findings specifically on Ethyl 2-amino-5-bromo-3-chlorobenzoate. The compound's properties and potential applications would need to be explored through experimental studies. Challenges include synthesizing the compound efficiently and characterizing its physical and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume